Fgfr3-IN-2

Description

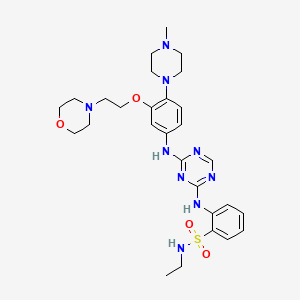

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H39N9O4S |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

N-ethyl-2-[[4-[4-(4-methylpiperazin-1-yl)-3-(2-morpholin-4-ylethoxy)anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C28H39N9O4S/c1-3-31-42(38,39)26-7-5-4-6-23(26)33-28-30-21-29-27(34-28)32-22-8-9-24(37-12-10-35(2)11-13-37)25(20-22)41-19-16-36-14-17-40-18-15-36/h4-9,20-21,31H,3,10-19H2,1-2H3,(H2,29,30,32,33,34) |

InChI Key |

FOZHPNQPNMFWAV-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCN(CC4)C)OCCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr3-IN-2: A Deep Dive into its Mechanism of Action for Targeted Cancer Therapy

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Fgfr3-IN-2, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Designed for researchers, scientists, and drug development professionals, this document details the biochemical, cellular, and in vivo activities of this compound, positioning it as a significant tool in the targeted therapy of cancers driven by aberrant FGFR3 signaling, particularly bladder cancer.

Core Mechanism: Selective Inhibition of FGFR3 Kinase Activity

This compound is a small molecule inhibitor belonging to the 1,3,5-triazine class of compounds. Its primary mechanism of action is the direct and potent inhibition of the tyrosine kinase activity of FGFR3.[1] This inhibition is achieved through competitive binding to the ATP-binding pocket of the FGFR3 kinase domain, preventing the phosphorylation of downstream signaling molecules.

The design of this compound was guided by a structure-based drug design (SBDD) approach, which aimed to achieve high potency for FGFR3 while maintaining selectivity against other kinases, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting. X-ray crystal structure analysis has provided insights into the binding mode of similar 1,3,5-triazine derivatives, revealing key interactions within the FGFR kinase domain that contribute to their high affinity and selectivity.[1]

Biochemical Profile

The inhibitory potency of this compound has been quantified through in vitro kinase assays, demonstrating its high affinity for FGFR3.

| Target Kinase | IC50 (nM) | Selectivity (vs. FGFR3) |

| FGFR3 | 4.1 | - |

| VEGFR2 | 570 | ~139-fold |

Cellular Effects: Disruption of Oncogenic Signaling and Tumor Cell Growth

Within a cellular context, this compound effectively abrogates the constitutive activation of FGFR3 signaling pathways that are often hijacked in cancer. Activating mutations or fusions of the FGFR3 gene are common oncogenic drivers in several cancers, most notably bladder cancer. These genetic alterations lead to ligand-independent dimerization and autophosphorylation of the receptor, resulting in the continuous activation of downstream pro-proliferative and anti-apoptotic pathways.

This compound intervenes by directly inhibiting the kinase activity of the mutated or overexpressed FGFR3, leading to a cascade of downstream effects:

-

Inhibition of FGFR3 Autophosphorylation: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of FGFR3 at key tyrosine residues.

-

Suppression of Downstream Signaling: The inhibition of FGFR3 phosphorylation prevents the recruitment and activation of downstream signaling proteins. This leads to the attenuation of major oncogenic pathways, including the RAS-MAPK and PI3K-AKT pathways.

-

Induction of Cell Cycle Arrest and Apoptosis: By blocking these critical survival signals, this compound can induce cell cycle arrest and trigger apoptosis in cancer cells that are dependent on FGFR3 signaling.

-

Inhibition of Cell Proliferation: The culmination of these effects is a potent inhibition of the proliferation of cancer cell lines harboring activating FGFR3 mutations or fusions.

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of bladder cancer. In these models, oral administration of this compound is expected to lead to significant tumor growth inhibition. This in vivo efficacy underscores the potential of this compound as a therapeutic agent for patients with FGFR3-driven malignancies.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR3 and VEGFR2 is typically determined using a radiometric or luminescence-based in vitro kinase assay.

Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP or the depletion of ATP by the kinase to a specific substrate peptide. The amount of incorporated radioactivity or the remaining ATP is then quantified to determine the kinase activity.

Generalized Protocol:

-

Recombinant human FGFR3 or VEGFR2 kinase is incubated with the substrate peptide (e.g., poly(E4Y)) and [γ-³²P]ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays

Principle: This assay is used to assess the ability of this compound to inhibit the autophosphorylation of FGFR3 in a cellular context.

Generalized Protocol:

-

Bladder cancer cells with known FGFR3 alterations are seeded in culture plates and allowed to attach.

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated FGFR3 (p-FGFR3) and total FGFR3.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

Principle: The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Generalized Protocol:

-

Bladder cancer cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well.

-

Viable cells with active metabolism reduce the MTT to a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

In Vivo Xenograft Model

Principle: This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Generalized Protocol:

-

Human bladder cancer cells with FGFR3 alterations are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

Caption: FGFR3 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Kinase Assay Workflow.

Caption: Cellular Assay Workflow.

References

An In-Depth Technical Guide to Fgfr3-IN-2: Synthesis, Chemical Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr3-IN-2 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers, particularly bladder cancer, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical structure, a detailed synthesis protocol, and the experimental procedures for evaluating its inhibitory activity.

Chemical Structure and Properties

This compound, also referred to as compound 18b in the primary literature, is a 1,3,5-triazine derivative. Its chemical structure is N-(4-((4-((3,5-dimethoxyphenyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)phenyl)acrylamide.

Chemical Structure:

| Property | Value | Reference |

| CAS Number | 2428742-58-7 | [1] |

| Molecular Formula | C21H22N6O4 | |

| Molecular Weight | 422.44 g/mol | |

| IC50 (FGFR3) | 4.1 nM | [1] |

| IC50 (VEGFR2) | 570 nM | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. The general scheme is outlined below, followed by detailed experimental protocols.

Synthesis Workflow

References

The Discovery and Development of Fgfr3-IN-2: A Selective Kinase Inhibitor for Bladder Cancer Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery and development history of Fgfr3-IN-2, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It is intended for researchers, scientists, and drug development professionals interested in the preclinical development of targeted cancer therapies. This document details the scientific rationale, discovery process, and key experimental data associated with this compound.

Introduction to FGFR3 as a Therapeutic Target

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, particularly through genetic alterations such as mutations, amplifications, and fusions, is a known driver in various cancers. FGFR3 is frequently altered in bladder cancer, making it an attractive therapeutic target. The development of selective FGFR3 inhibitors aims to provide a targeted therapeutic approach for patients with FGFR3-driven malignancies.

Discovery of this compound (Compound 18b)

This compound, also referred to as compound 18b, was identified through a structure-based drug design (SBDD) approach by Kuriwaki et al. and published in Bioorganic & Medicinal Chemistry in 2020. The primary goal of the research was to develop novel FGFR3 inhibitors with high selectivity over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to minimize off-target effects. This compound emerged as a lead compound from a series of 1,3,5-triazine derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 18b) as reported in the primary literature.

| Compound | Target | IC50 (nM) | Reference |

| This compound (18b) | FGFR3 | 4.1 | |

| This compound (18b) | VEGFR2 | 570 |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| RT112/84 (Bladder Cancer) | Cell Proliferation | Cell Viability | Not explicitly reported for this compound | (General methodology) |

Table 2: Cellular Activity of this compound (Illustrative) Note: While the primary publication for this compound focused on biochemical assays, this table illustrates the type of data that would be generated in subsequent cellular studies. The RT112/84 cell line is a relevant model for FGFR3-driven bladder cancer.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against FGFR3 using a luminescent kinase assay.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 2 µL of diluted this compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the FGFR3 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final concentrations of ATP should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for evaluating the effect of this compound on the proliferation of bladder cancer cells.

Materials:

-

RT112/84 bladder cancer cell line (or other relevant cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

Procedure:

-

Seed RT112/84 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Caption: A representative workflow for the structure-based drug discovery of a kinase inhibitor like this compound.

Development History and Future Perspectives

The discovery of this compound represents a significant step in the development of selective FGFR3 inhibitors. The work by Kuriwaki et al. established its high potency and selectivity in biochemical assays. The development history beyond this initial discovery has not been extensively reported in publicly available literature, suggesting that this compound may currently be a tool compound for research purposes or in early, undisclosed stages of preclinical development.

Future development would likely involve comprehensive preclinical evaluation, including:

-

In vivo efficacy studies: Assessing the anti-tumor activity of this compound in animal models of bladder cancer, such as patient-derived xenografts (PDXs) with known FGFR3 alterations.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on FGFR3 signaling in vivo.

-

Toxicology studies: Determining the safety profile of this compound in animal models.

The high selectivity of this compound for FGFR3 over VEGFR2 is a promising feature that could translate to a better safety profile compared to less selective kinase inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in the treatment of FGFR3-driven cancers.

Fgfr3-IN-2: A Technical Overview of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of Fgfr3-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate on-target efficacy and potential off-target effects. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of key biological and experimental workflows.

Target Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound has been evaluated for its inhibitory activity against FGFR3 and other kinases to establish its selectivity profile. The available data demonstrates that this compound is a potent and selective inhibitor of FGFR3.

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR3 | 4.1 | Biochemical |

| VEGFR2 | 570 | Biochemical |

Table 1: Inhibitory activity of this compound against FGFR3 and VEGFR2. The IC50 values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data shows that this compound is significantly more potent against FGFR3 than VEGFR2, indicating a high degree of selectivity.[1]

FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[2] Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are central to many cellular processes.[2][3]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves screening against a panel of kinases using various biochemical and cellular assays. Below are generalized protocols for common assays used in kinase inhibitor profiling.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Radiometric Assay:

-

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate by the kinase.

-

Protocol Outline:

-

The kinase (e.g., FGFR3) is incubated with a substrate (e.g., poly(Glu, Tyr) 4:1), a buffer solution containing MnCl₂ and MgAcetate, and the test compound (this compound) at various concentrations.[4]

-

The reaction is initiated by the addition of [γ-³³P]-ATP.[4]

-

After incubation at room temperature, the reaction is stopped by the addition of phosphoric acid.[4]

-

The reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-³³P]-ATP.[4]

-

The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.[4]

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Luminescent Kinase Assay (e.g., ADP-Glo™):

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light.[5][6]

-

Protocol Outline:

-

The kinase reaction is set up with the kinase, substrate, ATP, and the test inhibitor.

-

After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[5]

-

A "Kinase Detection Reagent" is then added to convert ADP to ATP and to provide luciferase and luciferin.[5]

-

The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.[5]

-

3. Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®):

-

Principle: This assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a competitive inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.[7]

-

Protocol Outline:

-

A mixture of the kinase and a europium-labeled anti-tag antibody is prepared.

-

The test compound is added to the wells of an assay plate.

-

The kinase/antibody mixture is added to the wells.

-

A fluorescently labeled ATP-competitive tracer is added to initiate the binding reaction.

-

After incubation, the FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Cellular Assays

Cellular assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.

1. Cell-Based Reporter Assay:

-

Principle: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the kinase signaling pathway.[8][9]

-

Protocol Outline:

-

Engineered reporter cells expressing FGFR3 are seeded in an assay plate.[8]

-

The cells are treated with the test inhibitor at various concentrations.

-

A ligand (e.g., FGF2) is added to stimulate the FGFR3 signaling pathway.[8]

-

After incubation, a luciferase detection reagent is added, and the luminescence is measured.[8]

-

A decrease in luminescence indicates inhibition of the FGFR3 pathway.

-

2. Western Blotting:

-

Principle: This technique is used to detect the phosphorylation status of the kinase or its downstream substrates, providing a direct measure of kinase activity within the cell.

-

Protocol Outline:

-

Cells are treated with the inhibitor and then stimulated with a ligand.

-

The cells are lysed, and the protein concentration is determined.

-

Proteins are separated by gel electrophoresis and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-FGFR3, phospho-ERK).

-

A secondary antibody conjugated to an enzyme is used for detection, and the signal is visualized. A decrease in the phosphorylation signal indicates inhibitory activity.

-

Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor is a systematic one, starting from initial screening to broader profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. promega.com [promega.com]

- 6. FGFR3 Kinase Enzyme System [promega.jp]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. caymanchem.com [caymanchem.com]

Fgfr3-IN-2: A Potent and Selective Inhibitor of the FGFR3 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of the FGFR3 signaling pathway, through mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of cancers, most notably bladder cancer.[2][3] Fgfr3-IN-2 has emerged as a potent and highly selective small molecule inhibitor of FGFR3, offering a valuable tool for researchers studying FGFR3-driven malignancies and a potential scaffold for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the role of this compound in the FGFR3 signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

This compound: Mechanism of Action and Specificity

This compound is a potent inhibitor of the FGFR3 kinase.[3] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades that promote tumor cell growth and survival.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against FGFR3 and significant selectivity over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

| Target Kinase | IC50 (nM) | Reference |

| FGFR3 | 4.1 | [3] |

| VEGFR2 | 570 | [3] |

The FGFR3 Signaling Pathway

The FGFR3 signaling pathway is a complex network of protein interactions that ultimately leads to the regulation of gene expression and cellular responses. The binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of FGFR3 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and downstream signaling molecules.

Caption: The FGFR3 signaling cascade and the inhibitory action of this compound.

Key downstream pathways activated by FGFR3 include:

-

RAS/MAPK Pathway: Activation of this pathway through FRS2, GRB2, SOS, RAS, RAF, MEK, and ERK is a major driver of cell proliferation.

-

PI3K/AKT Pathway: This pathway, also initiated by FRS2, is critical for cell survival and growth.

-

PLCγ Pathway: Phospholipase C gamma activation leads to the generation of second messengers that influence various cellular processes.

-

STAT Pathway: Signal Transducers and Activators of Transcription are also activated by FGFR3 and play a role in gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Kinase Assay

This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and can be used to determine the IC50 of this compound against FGFR3.

Materials:

-

Recombinant human FGFR3 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase tracer

-

This compound (or other test compound)

-

Kinase buffer

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions in kinase buffer.

-

Prepare the kinase/antibody mixture: Dilute the FGFR3 enzyme and Eu-anti-tag antibody in kinase buffer to the desired concentrations.

-

Prepare the tracer solution: Dilute the kinase tracer in kinase buffer.

-

Add reagents to the plate:

-

Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells.

-

Add 5 µL of the kinase/antibody mixture to all wells.

-

Add 5 µL of the tracer solution to all wells.

-

-

Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate: Measure the FRET signal using a plate reader compatible with LanthaScreen™ technology.

-

Data analysis: Plot the FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Cell Viability Assay in Bladder Cancer Cell Lines

This protocol describes a method to assess the effect of this compound on the viability of bladder cancer cell lines that are known to have FGFR3 alterations, such as RT112, SW780, or RT4.

Materials:

-

FGFR3-driven bladder cancer cell line (e.g., RT112)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well cell culture plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed the bladder cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using a suitable curve-fitting software.

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key downstream signaling molecules like FGFR3, FRS2, ERK, and AKT in bladder cancer cells.

Materials:

-

FGFR3-driven bladder cancer cell line (e.g., RT112)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-FGFR3, FGFR3, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: A streamlined workflow for analyzing the impact of this compound on downstream signaling pathways.

In Vivo Efficacy in Xenograft Models

While specific in vivo data for this compound is not extensively published, the following protocol for a bladder cancer xenograft model is a standard approach to evaluate the anti-tumor efficacy of FGFR3 inhibitors.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of a human bladder cancer cell line with an FGFR3 alteration (e.g., RT112) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

-

Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of the FGFR3 signaling pathway in cancer and other diseases. Its high potency and selectivity make it a suitable probe for dissecting the cellular functions of FGFR3. The experimental protocols provided in this guide offer a framework for researchers to characterize the activity of this compound and similar compounds in both in vitro and in vivo settings. Further studies to elucidate the full kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential translation into a therapeutic agent.

References

- 1. A Simple and Fast Method for the Simultaneous Detection of Nine Fibroblast Growth Factor Receptor 3 Mutations in Bladder Cancer and Voided Urine | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]

Fgfr3-IN-2: A Technical Overview of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fgfr3-IN-2, a potent inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). We will explore its mechanism of action, its inhibitory effects on downstream signaling cascades, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to FGFR3 Signaling and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Ligand binding to the extracellular domain of an FGFR induces receptor dimerization, leading to the activation of its intracellular kinase domain and subsequent trans-autophosphorylation.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), the Phosphoinositide 3-Kinase (PI3K)/AKT, the Phospholipase Cγ (PLCγ), and the Signal Transducer and Activator of Transcription (STAT) pathways.[1][2]

Genetic aberrations such as activating mutations, gene fusions, or amplifications in FGFR genes can lead to constitutive signaling, driving the pathogenesis of various cancers, particularly urothelial (bladder) carcinoma.[3][4] FGFR3 is one of the most frequently altered members in bladder cancer.[3][5] This has made FGFR3 a compelling target for therapeutic intervention. This compound is a small molecule inhibitor designed to target the kinase activity of FGFR3, thereby blocking its oncogenic signaling output.

Quantitative Analysis of this compound Kinase Inhibition

This compound is part of a class of irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of FGFRs. This mechanism leads to a sustained and potent inhibition of kinase activity. While specific data for this compound is limited in publicly available literature, the activity of highly similar, well-characterized pan-FGFR irreversible inhibitors like FIIN-2 provides a strong surrogate for its expected performance. FIIN-2 demonstrates potent inhibition across the FGFR family.

Table 1: Biochemical IC50 Values for the Representative Pan-FGFR Inhibitor FIIN-2

| Target Kinase | IC50 (nM) |

| FGFR1 | 3.09 |

| FGFR2 | 4.3 |

| FGFR3 | 27 |

| FGFR4 | 45.3 |

Data presented is for the representative irreversible inhibitor FIIN-2, as detailed characterization of this compound is not widely published.[6]

Effect on Downstream Signaling Pathways

By inhibiting the kinase activity of FGFR3, this compound effectively blocks the phosphorylation events that initiate downstream signaling. This leads to the attenuation of key pro-survival and proliferative pathways.

Key Downstream Pathways Affected:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major pathway activated by FGFR3.[3][7] Inhibition of FGFR3 by this compound is expected to cause a significant decrease in the phosphorylation of ERK (p-ERK), a key effector of this pathway that promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. While some studies suggest the MAPK pathway is the primary route for FGFR3 signaling in bladder cancer, the PI3K/AKT pathway can also be activated.[3][7] this compound would lead to reduced phosphorylation of AKT (p-AKT), thereby inhibiting anti-apoptotic signals.

-

PLCγ Pathway: Activation of PLCγ by FGFR3 leads to the generation of second messengers that influence calcium signaling and Protein Kinase C (PKC) activation. The fusion proteins often found in cancer lack the binding site for PLCγ, but in the context of mutated full-length receptors, this pathway is relevant.[5]

-

STAT Pathway: FGFR activation can also lead to the phosphorylation and activation of STAT proteins, which translocate to the nucleus and regulate gene expression related to cell survival and proliferation.

Experimental Protocols

To characterize the effects of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a detailed methodology for key experiments.

Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay Format)

This assay measures the ability of this compound to directly inhibit the enzymatic activity of purified FGFR3 kinase domain in a cell-free system.

Materials:

-

Recombinant FGFR3 kinase domain (e.g., Thermo Fisher Scientific).

-

LanthaScreen® Eu-anti-tag Antibody.

-

Alexa Fluor® 647-labeled Kinase Tracer.

-

ATP.

-

Kinase Buffer A (5X).

-

This compound serial dilutions in DMSO.

-

384-well assay plate.

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A stock to 1X with distilled H2O.

-

Prepare Reagent Solutions: Prepare 3X solutions of this compound serial dilutions, a kinase/antibody mixture, and the tracer in 1X Kinase Buffer.

-

Plate Compound: Add 5 µL of the 3X this compound dilutions (or DMSO control) to the wells of the 384-well plate.

-

Add Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add Tracer: Add 5 µL of the 3X tracer to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET between the europium donor and the Alexa Fluor® 647 acceptor.

-

Analysis: Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.[8]

Western Blotting for Downstream Signaling

This protocol is used to detect changes in the phosphorylation state of key proteins in the FGFR3 signaling pathway following inhibitor treatment.

Materials:

-

FGFR3-dependent cancer cell line (e.g., RT112).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells for 16-24 hours, then treat with desired concentrations of this compound for 1-4 hours. Stimulate with an appropriate FGF ligand if necessary to observe inhibition of activated signaling.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST (3x). Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of antibodies and reprobed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-ERK).[11][12]

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

FGFR3-dependent cancer cell line.

-

96-well cell culture plates.

-

This compound serial dilutions.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (for MTT assay).[13]

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (for ATP-based assay).[6][14]

Procedure (MTT Assay Example):

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-5,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[6]

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[15]

Conclusion

This compound represents a targeted therapeutic strategy aimed at the oncogenic signaling driven by aberrant FGFR3. By irreversibly inhibiting the receptor's kinase activity, it effectively abrogates downstream signaling through critical pathways like the MAPK and PI3K/AKT cascades. This leads to a potent anti-proliferative effect in FGFR3-dependent cancer cells. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and characterize the efficacy and mechanism of action of this compound and other related FGFR inhibitors. A thorough understanding of these pathways and methodologies is essential for the continued development of targeted therapies in oncology.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of FGFR3 and c-MYC in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

Fgfr3-IN-2: A Potent and Selective Inhibitor for Bladder Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and migration. Genetic alterations in the FGFR3 gene, such as mutations and gene fusions, are significant drivers in the development of various cancers, most notably bladder cancer. These alterations lead to constitutive activation of the FGFR3 signaling pathway, promoting uncontrolled cell proliferation and tumor growth. Consequently, FGFR3 has emerged as a key therapeutic target for the development of targeted cancer therapies. Fgfr3-IN-2 (also known as compound 18b) is a potent and highly selective small molecule inhibitor of FGFR3, designed to specifically target this oncogenic driver in bladder cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in bladder cancer research.

Core Compound Data: this compound

| Property | Data |

| Compound Name | This compound (compound 18b) |

| CAS Number | 2428742-58-7 |

| Molecular Formula | C₂₈H₃₉N₉O₄S |

| Mechanism of Action | ATP-competitive inhibitor of FGFR3 kinase |

| Primary Indication | Research in FGFR3-driven bladder cancer |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Selectivity vs. VEGFR2 |

| FGFR3 | 4.1 | >139-fold |

| VEGFR2 | 570 | - |

| FGFR1 | 130 | - |

| FGFR2 | 31 | - |

| FGFR4 | 120 | - |

| KDR | 570 | - |

| Src | >10000 | - |

| Lck | >10000 | - |

| Fyn | >10000 | - |

| Yes | >10000 | - |

Data extracted from Kuriwaki I, et al. Bioorg Med Chem. 2020.

Table 2: Anti-proliferative Activity in Bladder Cancer Cell Lines

| Cell Line | FGFR3 Status | GI₅₀ (nM) |

| RT-112 | FGFR3-TACC3 Fusion | 9.4 |

| SW780 | FGFR3-BAIAP2L1 Fusion | 25 |

| MGH-U3 | FGFR3 S249C Mutation | 140 |

| J82 | FGFR3 S249C Mutation | 360 |

Data extracted from Kuriwaki I, et al. Bioorg Med Chem. 2020.

Signaling Pathways and Mechanism of Action

FGFR3 activation, either through ligand binding or oncogenic mutations/fusions, leads to receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR3 kinase domain. This prevents ATP from binding and blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor growth.

Caption: FGFR3 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the primary literature.

In Vitro Kinase Inhibition Assay

This protocol describes how to determine the IC₅₀ of this compound against FGFR3 and other kinases.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphotyrosine antibody

-

DELFIA® enhancement solution

-

Time-resolved fluorescence (TRF) reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate.

-

Wash the plate again.

-

Add DELFIA® enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Cell Proliferation Assay (GI₅₀ Determination)

This protocol outlines the procedure to measure the anti-proliferative effect of this compound on bladder cancer cell lines.

Materials:

-

Bladder cancer cell lines (e.g., RT-112, SW780)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed the bladder cancer cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent growth inhibition for each concentration and determine the GI₅₀ value.

Western Blot Analysis of FGFR3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FGFR3 and downstream signaling proteins like ERK.

Materials:

-

Bladder cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Starve the cells in serum-free medium for several hours before treatment.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel FGFR3 inhibitor like this compound in bladder cancer research.

Caption: Preclinical evaluation workflow for this compound in bladder cancer research.

Conclusion

This compound is a valuable research tool for investigating the role of FGFR3 signaling in bladder cancer. Its high potency and selectivity make it a suitable probe for preclinical studies aimed at understanding the therapeutic potential of FGFR3 inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapies for FGFR3-driven bladder cancers. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Fgfr3-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Fgfr3-IN-2, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details the quantitative SAR data, experimental protocols for key biological assays, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Introduction: The Role of FGFR3 in Oncology and the Rationale for Selective Inhibition

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to mutations or gene fusions, is a known oncogenic driver in various cancers, most notably bladder cancer.[2][3] This makes FGFR3 an attractive therapeutic target. However, the development of FGFR3 inhibitors is challenged by the high degree of homology among the FGFR family (FGFR1-4) and with other kinase families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). Off-target inhibition, particularly of VEGFR2, can lead to undesirable side effects. Therefore, the development of highly selective FGFR3 inhibitors is a key objective in targeted cancer therapy.

This compound (also referred to as compound 18b in its discovery publication) emerged from a structure-based drug design campaign aimed at identifying potent and selective FGFR3 inhibitors with a favorable safety profile.[4] This guide delves into the SAR studies that led to the identification of this promising compound.

FGFR3 Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 undergoes dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.

Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound involved the synthesis and evaluation of a series of 1,3,5-triazine and pyrimidine derivatives. The core strategy was to optimize the interactions with the FGFR3 kinase domain while minimizing interactions with the corresponding domain of VEGFR2.

SAR Data Summary

The following table summarizes the in vitro inhibitory activities of this compound and its key analogs against FGFR3 and VEGFR2 kinases. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Core Scaffold | R1 Group | FGFR3 IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/FGFR3) |

| This compound (18b) | 1,3,5-Triazine | 3,5-dimethoxyphenyl | 4.1 | 570 | 139 |

| Analog A | 1,3,5-Triazine | 4-methoxyphenyl | 15 | 450 | 30 |

| Analog B | 1,3,5-Triazine | 3-methoxyphenyl | 25 | 600 | 24 |

| Analog C | Pyrimidine | 3,5-dimethoxyphenyl | 8.2 | 890 | 108 |

| Analog D | Pyrimidine | 4-methoxyphenyl | 35 | >1000 | >28 |

Note: The data presented is a representative summary based on publicly available information. For a complete dataset, please refer to the primary publication by Kuriwaki et al., Bioorg Med Chem. 2020 May 15;28(10):115453.

Key SAR Insights:

-

1,3,5-Triazine Core: The 1,3,5-triazine scaffold proved to be a suitable template for potent FGFR3 inhibition.

-

3,5-Dimethoxyphenyl Group: The presence of a 3,5-dimethoxyphenyl moiety at the R1 position was critical for achieving high potency against FGFR3 and maintaining excellent selectivity over VEGFR2. This is likely due to optimal interactions within the ATP-binding pocket of FGFR3.

-

Pyrimidine Core: While the pyrimidine core also yielded potent inhibitors, the 1,3,5-triazine derivatives generally exhibited a slightly better potency and selectivity profile in this series.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound.

General Workflow for SAR Studies

The SAR exploration for this compound followed a systematic workflow involving chemical synthesis, in vitro screening, and iterative design.

In Vitro Kinase Inhibition Assays

Objective: To determine the IC50 values of the synthesized compounds against FGFR3 and VEGFR2 kinases.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the kinase (FGFR3 or VEGFR2) to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to produce a luminescent signal.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Synthesis of 1,3,5-Triazine Derivatives (General Scheme)

The synthesis of this compound and its analogs typically starts from cyanuric chloride and involves sequential nucleophilic aromatic substitution reactions.

Step 1: First Substitution Cyanuric chloride is reacted with a primary amine (R1-NH2) at a low temperature (e.g., 0°C) to yield the monosubstituted product.

Step 2: Second Substitution The monosubstituted intermediate is then reacted with a second amine (R2-NH2) at a slightly elevated temperature (e.g., room temperature) to afford the disubstituted product.

Step 3: Third Substitution Finally, the disubstituted intermediate is reacted with a third amine (R3-NH2) at a higher temperature (e.g., reflux) to obtain the final trisubstituted 1,3,5-triazine product.

For the specific and detailed synthetic procedures, including reaction conditions, purification methods, and characterization of intermediates and final products, it is essential to consult the supplementary information of the primary scientific literature.

Conclusion

The structure-activity relationship studies of the 1,3,5-triazine and pyrimidine series of compounds have successfully led to the identification of this compound as a potent and highly selective inhibitor of FGFR3. The key to its success lies in the strategic incorporation of a 3,5-dimethoxyphenyl group on the 1,3,5-triazine core, which maximizes potency against the target while minimizing off-target effects on VEGFR2. The detailed experimental protocols provided in this guide offer a framework for the evaluation of novel FGFR3 inhibitors. The SAR insights gleaned from this work are invaluable for the future design and development of next-generation selective kinase inhibitors for targeted cancer therapy.

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Investigating Novel Analogs of Fgfr3-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to genetic alterations, is a known driver in various cancers, particularly bladder cancer.[2][3] This has made FGFR3 an attractive target for the development of selective inhibitors. Fgfr3-IN-2, a potent and selective 1,3,5-triazine derivative, has emerged as a significant lead compound in this area.[4][5] This technical guide provides an in-depth analysis of this compound and its novel analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to aid researchers in the ongoing development of next-generation FGFR3 inhibitors.

Core Compound: this compound

This compound (also referred to as compound 18b) is a highly potent and selective inhibitor of FGFR3. Its discovery was the result of a structure-based drug design approach aimed at optimizing the selectivity against vascular endothelial growth factor receptor 2 (VEGFR2), a common off-target kinase for many FGFR inhibitors.[5]

Chemical Structure:

CAS Number: 2428742-58-7[4]

Quantitative Data: this compound and Novel Analogs

The following tables summarize the in vitro inhibitory activities of this compound and a selection of its novel 1,3,5-triazine and pyrimidine-based analogs. The data is extracted from the primary literature and showcases the structure-activity relationship (SAR) within these series.[5]

Table 1: In Vitro Inhibitory Activity of 1,3,5-Triazine Analogs

| Compound ID | R¹ | R² | FGFR3 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (VEGFR2/FGFR3) |

| This compound (18b) | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -NS(C)(=O)C | 4.1 | 570 | 139 |

| 18a | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -H | 12 | 890 | 74 |

| 18c | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -Cl | 8.5 | 650 | 76 |

| 19a | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -OCH₃ | 9.2 | 720 | 78 |

Table 2: In Vitro Inhibitory Activity of Pyrimidine Analogs

| Compound ID | R³ | R⁴ | FGFR3 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity (VEGFR2/FGFR3) |

| 40a | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -H | 3.5 | 480 | 137 |

| 40b | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -F | 5.1 | 550 | 108 |

| 40c | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -CH₃ | 4.8 | 510 | 106 |

| 41a | -C(OCCN1CCOCC1)=C(C=C1)N2CCN(C)CC2 | -Cl | 6.2 | 610 | 98 |

Experimental Protocols

General Synthesis of 1,3,5-Triazine Analogs (including this compound)

The synthesis of this compound and its analogs is based on a multi-step procedure starting from commercially available materials. A representative synthetic scheme is provided below.

-

Step 1: Synthesis of the Diaminotriazine Core. 2,4-dichloro-6-morpholino-1,3,5-triazine is reacted with a substituted aniline in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

-

Step 2: Suzuki Coupling. The resulting monochloro-triazine intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid or ester derivative to introduce the desired aryl or heteroaryl moiety at the C4 position. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃) in a solvent system like 1,4-dioxane/water.

-

Step 3: Final Amination. The final amination step involves the reaction of the C4-substituted triazine with the desired amine under heating, either neat or in a high-boiling solvent, to yield the final product.

-

Purification. The final compounds are purified by standard chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). The structure and purity of the final products are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FGFR3 and VEGFR2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Recombinant human FGFR3 and VEGFR2 kinase domains.

-

Biotinylated poly-Glu-Tyr (pGT) peptide substrate.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure:

-

The kinase reaction is initiated by adding ATP to a mixture of the respective kinase, the pGT substrate, and the test compound at various concentrations.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added, and the mixture is incubated to allow for binding.

-

The TR-FRET signal is measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.

-

Cell-Based Assay for FGFR3 Phosphorylation

The cellular activity of the inhibitors can be assessed by measuring the inhibition of FGFR3 autophosphorylation in a relevant cell line.

-

Cell Line: A human bladder cancer cell line with an activating FGFR3 mutation (e.g., RT112) is suitable for this assay.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

-

Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated FGFR3 (p-FGFR3) and total FGFR3 are quantified using a sandwich ELISA or a Western blot analysis with specific antibodies.

-

The ratio of p-FGFR3 to total FGFR3 is calculated, and the IC₅₀ values are determined from the dose-response curves.

-

Visualizations

FGFR3 Signaling Pathway

Caption: Simplified FGFR3 signaling cascade and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Conclusion

This compound represents a significant advancement in the development of selective FGFR3 inhibitors. The data presented herein on its novel 1,3,5-triazine and pyrimidine-based analogs provide a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for the synthesis and evaluation of new chemical entities targeting FGFR3. The continued investigation and optimization of these and similar scaffolds hold the promise of delivering highly effective and safer targeted therapies for patients with FGFR3-driven cancers.

References

- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 2. FGFR3 Alterations in Bladder Cancer Stimulate Serine Synthesis to Induce Immune-Inert Macrophages That Suppress T-cell Recruitment and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor-sensitive FGFR2 and FGFR3 mutations in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Resistance: A Technical Guide to the Interaction of FGFR Inhibitors with FGFR3 Gatekeeper Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a clinically validated oncogenic driver in a variety of malignancies, most notably in urothelial carcinoma. The development of targeted inhibitors against FGFR3 has marked a significant advancement in the treatment of these cancers. However, the emergence of acquired resistance, frequently through the acquisition of "gatekeeper" mutations within the FGFR3 kinase domain, presents a formidable challenge to the long-term efficacy of these therapies. This technical guide provides an in-depth analysis of the interaction between representative FGFR inhibitors and FGFR3 harboring gatekeeper mutations. We will delve into the underlying molecular mechanisms of resistance, present key quantitative data on inhibitor efficacy, detail relevant experimental protocols, and visualize the critical signaling pathways and resistance mechanisms. While specific data for a compound designated "Fgfr3-IN-2" is not prevalent in the public domain, this guide will utilize comprehensive data from extensively studied, structurally similar, and functionally analogous FGFR inhibitors to provide a robust framework for understanding this critical drug-target interaction.

The FGFR3 Signaling Pathway

FGFR3 is a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Ligand binding, typically by fibroblast growth factors (FGFs), induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[3][4] This activation initiates a cascade of downstream signaling events through major pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately driving cellular processes that can contribute to tumorigenesis when dysregulated.[3][5]

The Role of Gatekeeper Mutations in Acquired Resistance

The "gatekeeper" residue in a kinase is a critical amino acid located at the entrance of a hydrophobic pocket within the ATP-binding site.[6][7] In FGFR3, this residue is Valine at position 555 (V555).[6][8] Mutations at this site, most commonly to a bulkier amino acid such as methionine (V555M) or leucine (V555L), are a key mechanism of acquired resistance to ATP-competitive FGFR inhibitors.[6][9]

The larger side chain of the mutated gatekeeper residue sterically hinders the binding of the inhibitor to the hydrophobic pocket, thereby reducing the inhibitor's potency.[7][10] This allows the kinase to maintain its catalytic activity and downstream signaling even in the presence of the drug.

Quantitative Analysis of Inhibitor Efficacy

The following tables summarize the in vitro efficacy of several well-characterized FGFR inhibitors against wild-type (WT) FGFR3 and its common gatekeeper mutations. Data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the target's activity).

Table 1: Biochemical Kinase Inhibition (IC50, nM)

| Inhibitor | FGFR3 (WT) | FGFR3 (V555M) | Fold Change in IC50 (Mutant/WT) | Reference |

| AZD4547 | 2.1 | 58.3 | 27.8 | [11] |

| PD173074 | 23.5 | >1000 | >42.6 | [11] |

| TKI258 (Dovitinib) | 10.6 | 13.5 | 1.3 | [11] |

Table 2: Cellular Proliferation Inhibition (GI50, nM)

| Cell Line | FGFR3 Status | AZD4547 | PD173074 | TKI258 (Dovitinib) | Reference |

| KMS-11 | Y373C | 110 | 320 | 1800 | [6][8] |